molecular formula C15H16N2O2 B8575525 2-Nitro-4-(2-phenylpropan-2-yl)aniline CAS No. 105958-13-2

2-Nitro-4-(2-phenylpropan-2-yl)aniline

Cat. No.: B8575525
CAS No.: 105958-13-2
M. Wt: 256.30 g/mol
InChI Key: GNJMLZGXVZHSPB-UHFFFAOYSA-N
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Description

2-Nitro-4-(2-phenylpropan-2-yl)aniline is a substituted aniline derivative featuring a nitro group (-NO₂) at the ortho position (C2) and a bulky 2-phenylpropan-2-yl group at the para position (C4) relative to the amine (-NH₂) group. The 2-phenylpropan-2-yl substituent introduces significant steric hindrance and lipophilicity, which may influence solubility, reactivity, and intermolecular interactions.

Properties

CAS No.

105958-13-2

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-nitro-4-(2-phenylpropan-2-yl)aniline

InChI

InChI=1S/C15H16N2O2/c1-15(2,11-6-4-3-5-7-11)12-8-9-13(16)14(10-12)17(18)19/h3-10H,16H2,1-2H3

InChI Key

GNJMLZGXVZHSPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key analogs, their substituents, molecular weights, and properties:

Compound Name Substituent (C4) Molecular Weight Key Properties Applications References
2-Nitro-4-(2-phenylpropan-2-yl)aniline 2-Phenylpropan-2-yl 268.30 (calc.) High steric bulk, lipophilic Not specified
2-Nitro-4-(dioxaborolan-2-yl)aniline 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl 263.11 Boronic ester functionality; soluble in organic solvents Fluorescence probes, Suzuki couplings
2-Nitro-4-(trifluoromethoxy)aniline Trifluoromethoxy (-OCF₃) 222.12 mp 62–64°C; pKa ≈ -1.38; light-sensitive Arthropodicides
2-Nitro-4-(trifluoromethyl)aniline Trifluoromethyl (-CF₃) 206.13 Strong electron-withdrawing; high dipole moment Spectroscopic studies
2-Nitro-4-(thiophen-2-yl)aniline Thiophen-2-yl 220.25 Heterocyclic conjugation; UV λmax ~304 nm (analog data) Materials science
2-Nitro-4-(propylthio)aniline Propylthio (-SPr) 212.28 Metabolite of Albendazole; oxidizable to sulfoxides Anthelmintic drug metabolite

Electronic and Reactivity Profiles

  • Electron-Withdrawing Groups (EWGs): Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups in analogs significantly reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance and acidity (pKa ≈ -1.38). The boronic ester in 2-nitro-4-(dioxaborolan-2-yl)aniline enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the main compound .
  • Steric and Solubility Effects: The 2-phenylpropan-2-yl group imposes greater steric hindrance than linear chains (e.g., propylthio) or planar groups (e.g., thiophene), likely reducing crystallization tendency and improving solubility in non-polar solvents . The trifluoromethoxy analog’s lower melting point (62–64°C) compared to the main compound (data unavailable) suggests weaker intermolecular forces due to reduced symmetry .

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